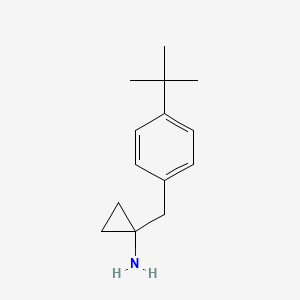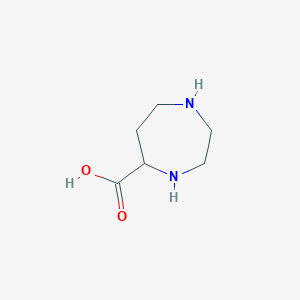
1,4-Diazepane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazepane-5-carboxylic acid is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a carboxylic acid group at position 5. This compound is of significant interest in medicinal chemistry and chemical biology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diazepane-5-carboxylic acid can be synthesized through various methods. One common approach involves the reductive amination of benzaldehyde resin with β-alanine benzyl ester, followed by acylation with Fmoc-Phe-OH . Another method includes the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride in the presence of triethylamine and dichloromethane at 0°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using solid-phase synthesis techniques. These methods allow for the efficient production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diazepane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid group into acid chlorides, esters, and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminium hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids into acid chlorides.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Primary alcohols.
Substitution: Acid chlorides, esters, and amides.
Aplicaciones Científicas De Investigación
1,4-Diazepane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial activity against gram-positive and gram-negative bacteria.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1,4-diazepane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are mediated through its binding to target proteins, such as L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis . These interactions result in the inhibition of bacterial growth and other biological effects.
Comparación Con Compuestos Similares
1,4-Diazepane-5-carboxylic acid can be compared with other similar compounds, such as:
1,2-Diazepanes: Differ in the position of nitrogen atoms.
1,3-Diazepanes: Differ in the position of nitrogen atoms.
1,4-Diazepines: Unsaturated analogues of 1,4-diazepanes.
Uniqueness
This compound is unique due to its specific structural features, including the position of nitrogen atoms and the presence of a carboxylic acid group. These features contribute to its distinct chemical and biological properties.
List of Similar Compounds
- 1,2-Diazepanes
- 1,3-Diazepanes
- 1,4-Diazepines
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1,4-diazepane-5-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)5-1-2-7-3-4-8-5/h5,7-8H,1-4H2,(H,9,10) |
Clave InChI |
BSDGTOBRRDGXKS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


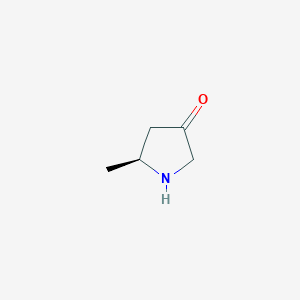


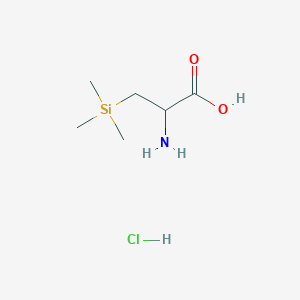
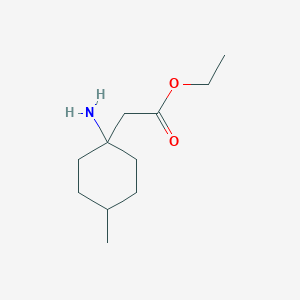
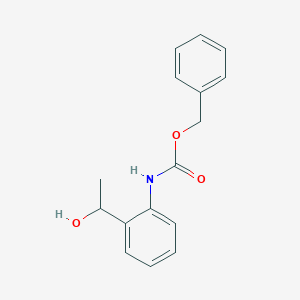
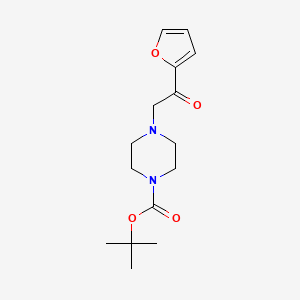
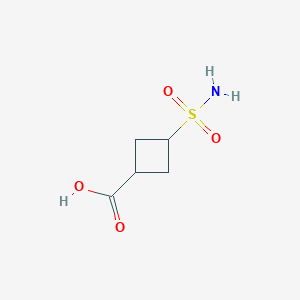
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B15306091.png)
